4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEWCFDNNDQJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with 4-chloroaniline in the presence of a base such as sodium carbonate. The reaction typically takes place in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of microwave irradiation to achieve higher yields and purity in a shorter time. This method is advantageous as it reduces the reaction time and energy consumption compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium carbonate as a base and various nucleophiles such as aniline, benzylamine, and morpholine.
Oxidation and Reduction: Specific reagents and conditions depend on the desired product and the nature of the reaction.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their utility in different applications .
Scientific Research Applications
4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with biological systems .
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
Modification of the aryl group on the triazine ring significantly impacts biological activity and physicochemical properties. Key examples include:
- Antileukemic Activity: The 4-methylpiperidino analog demonstrated notable antileukemic activity, suggesting that bulky amine substituents enhance interaction with cellular targets .
- Substituent Effects : Fluorine substitution (e.g., 4-fluorophenyl) may improve metabolic stability compared to chlorine, while methylsulfanyl groups could alter lipophilicity .
Morpholino-Substituted Derivatives
Morpholino groups are common in drug design due to their polarity and hydrogen-bonding capacity. Examples include:
- 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Synthesized from 2,4-dichloro-6-morpholino-triazine and N-methylaniline, this compound exhibits a planar triazine core with bond lengths and angles consistent with aromatic systems .
- 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazin-2-amine: Diethylamine substitution may enhance solubility in nonpolar solvents compared to aryl-substituted analogs .
Metal Complexation Behavior
The target compound’s analogs, such as 4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, form stable complexes with platinum(IV) and palladium(II) ions.
Physicochemical Properties
- Stability : Chlorine atoms at positions 4 and 6 may confer resistance to hydrolysis, a critical feature for shelf-life in pharmaceutical formulations .
Biological Activity
Overview
4-Chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity against cancer and microbial pathogens.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 202.05 g/mol. The presence of two chlorine atoms and an amine group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes and proteins that are critical for cell survival and proliferation. This inhibition can lead to:
- Antimicrobial Effects : The compound exhibits antimicrobial properties by disrupting essential biological processes in various pathogens.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against multiple cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|
| MCF7 (Breast) | 10.5 | 70 |
| A549 (Lung) | 15.2 | 65 |
| HeLa (Cervical) | 8.9 | 80 |
| HCT116 (Colon) | 12.3 | 60 |
The data indicates significant cytotoxic effects, particularly against HeLa cells, suggesting a promising avenue for further investigation in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various bacterial strains. The following table summarizes its activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a broad-spectrum antimicrobial agent.
Case Studies
One notable study involved the synthesis and evaluation of various triazine derivatives, including this compound. The study reported that derivatives exhibited enhanced binding affinities to target proteins involved in cancer cell proliferation and survival pathways. Molecular docking studies indicated that the compound effectively binds to tubulin and other critical targets, suggesting a mechanism that disrupts microtubule formation essential for mitosis .
Another study focused on its antimicrobial properties, revealing that the compound could inhibit the growth of resistant strains of bacteria commonly associated with nosocomial infections .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 4-chloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine, and how can reaction parameters be optimized?
Answer:
The compound is synthesized via nucleophilic aromatic substitution (SNAr) on a triazine core. A typical protocol involves reacting 2,4-dichloro-1,3,5-triazine with 4-chloroaniline in the presence of a base (e.g., N-ethyl-N-isopropylpropan-2-amine) in solvents like dioxane or THF . Key parameters affecting yield include:
- Temperature : Room temperature reactions (e.g., 25°C) often achieve high yields (>90%) for primary amines , while bulkier or less nucleophilic substrates may require elevated temperatures (e.g., 101°C for 76% yield with 3,5-difluoroaniline) .
- Reaction Time : Extended durations (e.g., 4 days) are necessary for sterically hindered amines to achieve moderate yields (52% for 4-chloroaniline) .
- Purification : Flash chromatography with gradients of hexane/ethyl acetate is standard, though UPLC purity can vary (e.g., 85–99%) depending on byproduct formation .
Basic: How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in triazine derivatives like this compound?
Answer:
1H and 13C NMR are critical for confirming substituent positions and verifying regioselectivity. For example:
- Aromatic Protons : Coupling constants (e.g., J = 8.1–8.4 Hz in δ 7.44–7.64 ppm) distinguish para-substituted aryl groups from ortho/meta isomers .
- Chlorine Effects : Deshielding of adjacent carbons (e.g., δ 163–181 ppm in 13C NMR) confirms chlorine substitution on the triazine ring .
- Rotamer Analysis : Split signals in acetone-d6 (e.g., δ 4.62 ppm for propynyl groups) indicate restricted rotation, aiding in confirming steric environments .
Complementary techniques like UPLC-MS ensure purity (>85%) and validate molecular ions (e.g., m/z 359 [M+1] for chloro-fluoro analogues) .
Advanced: How should researchers address contradictions in reported yields for similar triazine derivatives under comparable conditions?
Answer:
Discrepancies often arise from subtle differences in:
- Substrate Reactivity : Electron-withdrawing groups (e.g., -Cl) on aniline reduce nucleophilicity, necessitating longer reaction times (e.g., 4 days vs. 5 minutes for 4-fluoroaniline) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance SNAr rates compared to dioxane, as seen in 99% yields for 4-fluoroaniline derivatives .
- Byproduct Formation : Competing reactions (e.g., disubstitution) can lower purity; rigorous purification (e.g., IsoleraOne systems) mitigates this but reduces isolated yields .
Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .
Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of triazine-based bioactive compounds?
Answer:
- Functional Group Variation : Replace chloro substituents with bioisosteres (e.g., -F, -OCH3) to assess electronic effects. For example, 4-fluorophenyl analogues showed submicromolar histamine H4 receptor affinity, while bromo derivatives improved selectivity .
- Pharmacophore Mapping : Use X-ray crystallography (via SHELX refinement ) or docking studies to identify key binding interactions (e.g., hydrogen bonding with triazine N-atoms).
- In Vitro Assays : Measure cAMP modulation (e.g., CHO-h H4R-cAMPzEN cells) to correlate substituent effects with functional activity .
Advanced: How can computational modeling enhance the design of triazine derivatives for targeted applications?
Answer:
- Density Functional Theory (DFT) : Calculate charge distribution to predict SNAr reactivity (e.g., electron-deficient triazine rings favor nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., THF vs. dioxane) .
- Crystallographic Refinement : SHELXL software refines X-ray data to resolve bond-length ambiguities, critical for confirming regiochemistry .
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Purification Bottlenecks : Chromatography becomes impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane) .
- Exothermic Reactions : Controlled addition of amines at 0°C prevents runaway reactions .
- Byproduct Management : Use tetrabutylammonium hydrogensulfate as a phase-transfer catalyst to minimize disubstitution in biphasic systems .
Advanced: How should pharmacological studies be designed to evaluate the bioactivity of this compound?
Answer:
- Target Identification : Screen against kinase or GPCR panels (e.g., H4R in CHO cells) to identify primary targets .
- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50/EC50 values .
- Selectivity Profiling : Compare affinity across homologous receptors (e.g., H3R vs. H4R) to assess specificity .
- Mechanistic Studies : Employ cAMP or calcium flux assays to elucidate signaling pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
